molecular formula C19H22O3 B12430227 2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-

2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-

Cat. No.: B12430227
M. Wt: 298.4 g/mol
InChI Key: RSDDHGSKLOSQFK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- is a chemical compound known for its diverse applications in various fields. It is also referred to as 7-Geranyloxycoumarin or Auraptene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- can be achieved through various methods. One common approach involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes. For instance, a novel method utilizing alkaline protease from Bacillus licheniformis has been developed. This method involves a domino Knoevenagel/intramolecular transesterification reaction, providing an efficient and environmentally friendly route to produce 2H-1-Benzopyran-2-one derivatives .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, hydroxylated derivatives, hydrogenated products, and various substituted benzopyranones .

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- has numerous applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various coumarin derivatives.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

    Industry: The compound is used in the production of fragrances, flavorings, and cosmetics

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- is unique due to its geranyl group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. This structural feature enhances its potential as a therapeutic agent and its utility in various industrial applications .

Properties

IUPAC Name

7-(3,7-dimethylocta-2,6-dienoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDHGSKLOSQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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